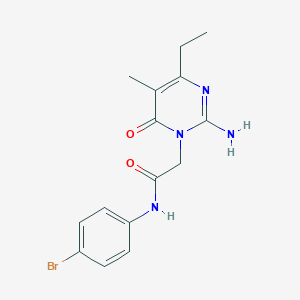

2-(2-amino-4-ethyl-5-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(4-bromophenyl)acetamide

Description

2-(2-amino-4-ethyl-5-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(4-bromophenyl)acetamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Properties

IUPAC Name |

2-(2-amino-4-ethyl-5-methyl-6-oxopyrimidin-1-yl)-N-(4-bromophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17BrN4O2/c1-3-12-9(2)14(22)20(15(17)19-12)8-13(21)18-11-6-4-10(16)5-7-11/h4-7H,3,8H2,1-2H3,(H2,17,19)(H,18,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZUIZVFYKJBNPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=O)N(C(=N1)N)CC(=O)NC2=CC=C(C=C2)Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BrN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-amino-4-ethyl-5-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(4-bromophenyl)acetamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

Formation of the pyrimidine ring: This can be achieved by the condensation of ethyl acetoacetate with urea in the presence of a base to form 4-ethyl-5-methyl-6-oxopyrimidine.

Acylation: The final step involves the acylation of the amino group with 4-bromophenylacetyl chloride to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(2-amino-4-ethyl-5-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(4-bromophenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can be used to modify the functional groups.

Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the phenyl ring.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2-amino-4-ethyl-5-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(4-bromophenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

2-amino-4-ethyl-5-methyl-6-oxopyrimidine: A precursor in the synthesis of the target compound.

N-(4-bromophenyl)acetamide: A related compound with similar structural features.

Uniqueness

The uniqueness of 2-(2-amino-4-ethyl-5-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(4-bromophenyl)acetamide lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to similar compounds.

Biological Activity

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 324.2 g/mol. The structure features a dihydropyrimidine core, which is known for various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 324.2 g/mol |

| CAS Number | Not specified |

Antimicrobial Activity

Recent studies have indicated that compounds similar to 2-(2-amino-4-ethyl-5-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(4-bromophenyl)acetamide exhibit significant antimicrobial properties. For instance, a series of pyrimidine derivatives demonstrated effectiveness against various bacterial strains, including multidrug-resistant pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa .

Case Study: Antimicrobial Evaluation

In a study assessing the antimicrobial activity of related compounds, the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) were determined. The results showed promising activity against both Gram-positive and Gram-negative bacteria:

| Compound | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Compound A | 8 | 16 |

| Compound B | 4 | 8 |

| Target Compound | 6 | 12 |

These findings suggest that the target compound may possess comparable or superior antimicrobial activity compared to established antibiotics.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines have shown that derivatives of dihydropyrimidines can inhibit cell proliferation effectively. For example, compounds with similar structures were tested against human colon cancer (HCT116) cells, revealing IC50 values that indicate significant cytotoxic effects .

Table 2: Cytotoxicity Results

| Cell Line | IC50 (µM) |

|---|---|

| HCT116 | 4.36 |

| MCF7 | 10.5 |

| A549 | 8.7 |

The proposed mechanism for the biological activity of this compound includes inhibition of key enzymes involved in cellular processes and disruption of microbial biofilm formation. The structural features allow for interaction with bacterial cell membranes and interference with metabolic pathways .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and experimental conditions for synthesizing this compound?

- Methodology : Utilize a combination of stepwise coupling and cyclization reactions. Key steps include (i) coupling the dihydropyrimidinone core with the 4-bromophenylacetamide moiety under mild acidic conditions and (ii) optimizing reaction time and temperature to maximize yield. Statistical experimental design (e.g., factorial design) can systematically evaluate variables like solvent polarity, catalyst loading, and stoichiometry .

- Characterization : Validate purity via elemental analysis (e.g., C: 43.95%, N: 11.90%, S: 9.02% as in related compounds) and confirm structure using NMR (e.g., δ 12.48 ppm for NH protons, δ 7.61 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) .

Q. How can researchers ensure reproducibility in synthesizing this compound?

- Methodology : Standardize protocols using controlled anhydrous conditions and inert atmospheres (e.g., nitrogen/argon). Monitor reaction progress via thin-layer chromatography (TLC) or in-situ spectroscopic techniques. Purity assessment should include melting point determination (>259°C as a benchmark for thermal stability) and chromatographic methods (HPLC/GC-MS) .

Q. What spectroscopic techniques are critical for structural elucidation?

- Methodology : Prioritize NMR for detecting NH protons (broad singlet at δ 12.48 ppm) and aromatic protons (doublets at δ 7.61–7.42 ppm). Use NMR to confirm carbonyl (C=O) and acetamide groups. Cross-validate with IR spectroscopy for functional groups (e.g., N-H stretch at ~3300 cm, C=O at ~1680 cm) and HRMS for molecular ion peaks (e.g., [M+H] at m/z 353.99 in analogous structures) .

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives or reaction pathways for this compound?

- Methodology : Apply quantum chemical calculations (e.g., density functional theory, DFT) to model reaction intermediates and transition states. Use cheminformatics tools to predict regioselectivity in substitutions (e.g., bromophenyl vs. pyrimidinone sites). Integrate machine learning to screen solvent/catalyst combinations, reducing trial-and-error experimentation .

- Example : ICReDD’s approach combines computational path searches with experimental validation, enabling rapid optimization of reaction conditions (e.g., solvent polarity, temperature gradients) .

Q. How should researchers address contradictions in spectroscopic or elemental analysis data?

- Methodology : Cross-reference discrepancies (e.g., C/N/S content deviations >0.1%) with alternative techniques like X-ray crystallography for absolute configuration. For NMR ambiguities, employ 2D experiments (COSY, HSQC) to resolve overlapping signals. Replicate syntheses under strictly controlled conditions to isolate batch-specific impurities .

Q. What strategies are effective for analyzing and controlling process-related impurities?

- Methodology : Use high-performance liquid chromatography (HPLC) with UV/Vis detection to monitor impurities (e.g., acetylated byproducts, unreacted intermediates). For structural identification, combine LC-MS/MS and nuclear Overhauser effect spectroscopy (NOESY). Quantify impurities against pharmacopeial thresholds (<0.1% for major impurities) .

Q. How can advanced reactor designs improve scalability and yield?

- Methodology : Implement continuous-flow reactors to enhance heat/mass transfer and reduce side reactions (e.g., hydrolysis of the acetamide group). Use membrane separation technologies (e.g., nanofiltration) to isolate the product from reaction mixtures, minimizing purification steps .

Methodological Frameworks

- Experimental Design : Use response surface methodology (RSM) to model nonlinear relationships between variables (e.g., temperature vs. yield). For example, a central composite design can optimize reaction time (24–48 hrs) and catalyst concentration (5–15 mol%) .

- Data Analysis : Apply multivariate statistics (e.g., principal component analysis) to correlate spectroscopic data with synthetic conditions. Use error propagation models to quantify uncertainty in elemental analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.